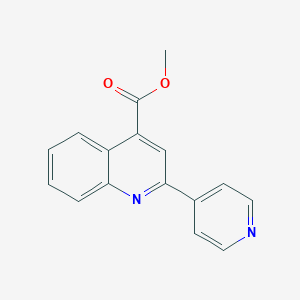
methyl 2-(4-pyridinyl)-4-quinolinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl 2-(4-pyridinyl)-4-quinolinecarboxylate: is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with a pyridine ring attached at the 4-position and a methyl ester group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(pyridin-4-yl)quinoline-4-carboxylate typically involves the condensation of 4-pyridinecarboxaldehyde with appropriate quinoline derivatives. One common method involves the reaction of 4-pyridinecarboxaldehyde with ethyl acetoacetate and ammonium acetate in ethanol under reflux conditions for several hours. The reaction mixture is then concentrated under vacuum, and the product is recrystallized from ethanol to obtain the desired compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through recrystallization and other purification techniques.
Chemical Reactions Analysis
Types of Reactions: methyl 2-(4-pyridinyl)-4-quinolinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline and pyridine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline and pyridine derivatives.
Scientific Research Applications
Chemistry: methyl 2-(4-pyridinyl)-4-quinolinecarboxylate is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the development of novel heterocyclic compounds with potential biological activities .
Biology and Medicine: Quinoline derivatives, including methyl 2-(pyridin-4-yl)quinoline-4-carboxylate, have shown promise in various biological applications. They are investigated for their antimicrobial, anticancer, and anti-inflammatory properties. The compound’s ability to interact with biological targets makes it a valuable candidate for drug discovery and development .
Industry: In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other materials that require quinoline-based structures. Its chemical properties make it suitable for applications in material science and chemical manufacturing .
Mechanism of Action
The mechanism of action of methyl 2-(pyridin-4-yl)quinoline-4-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, and other proteins, modulating their activity. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Quinoline: A parent compound with a similar structure but without the pyridine and ester groups.
2-Hydroxyquinoline: A derivative with a hydroxyl group at the 2-position.
4-Hydroxyquinoline: A derivative with a hydroxyl group at the 4-position.
Pyridine-4-carboxylic acid: A simpler compound with a carboxyl group attached to the pyridine ring.
Uniqueness: methyl 2-(4-pyridinyl)-4-quinolinecarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H12N2O2 |
|---|---|
Molecular Weight |
264.28g/mol |
IUPAC Name |
methyl 2-pyridin-4-ylquinoline-4-carboxylate |
InChI |
InChI=1S/C16H12N2O2/c1-20-16(19)13-10-15(11-6-8-17-9-7-11)18-14-5-3-2-4-12(13)14/h2-10H,1H3 |
InChI Key |
NWJHBSSIGGASOM-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=NC=C3 |
Canonical SMILES |
COC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(5-chloro-1H-indol-2-yl)methyl]-5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxamide](/img/structure/B455467.png)
![4-(7-[4-(dimethylamino)benzylidene]-2-{[5-(4-isopropylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}-3,3a,4,5,6,7-hexahydro-2H-indazol-3-yl)-N,N-dimethylaniline](/img/structure/B455468.png)
![N-cyclohexyl-2-[(2-methylfuran-3-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B455470.png)
![3-[(4-bromophenoxy)methyl]-N-(4-fluoro-2-methylphenyl)-4-methoxybenzamide](/img/structure/B455471.png)
![N-cyclohexyl-2-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B455472.png)
![5-Benzyl-2-({3-[(2-chlorophenoxy)methyl]-4-methoxybenzoyl}amino)-3-thiophenecarboxamide](/img/structure/B455473.png)

![(2E)-2-{3-[(3-chlorophenoxy)methyl]-4-methoxybenzylidene}-7-methyl-3-oxo-N-phenyl-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B455476.png)
![5-[(2,5-dichlorophenoxy)methyl]-N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B455477.png)
![5-(4-CHLOROPHENYL)-2-[(E)-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-7-METHYL-3-OXO-N-PHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE](/img/structure/B455478.png)
![METHYL 13-((E)-1-{3-[(2,4-DIFLUOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-9-METHYL-14-OXO-8-OXA-12-THIA-10,15-DIAZATETRACYCLO[7.6.1.0~2,7~.0~11,15~]HEXADECA-2,4,6,10-TETRAENE-16-CARBOXYLATE](/img/structure/B455486.png)
![ethyl 5-[4-(dimethylamino)phenyl]-2-{4-methoxy-3-[(2,4,6-trichlorophenoxy)methyl]benzylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B455487.png)
![2-(3-(4-chlorophenyl)-1-{[5-(4-isopropylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}-4,5-dihydro-1H-pyrazol-5-yl)phenol](/img/structure/B455488.png)
